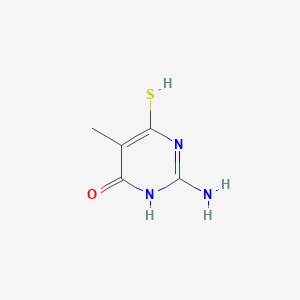
Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by a phenyl group attached to a tetrahydropyrimidine ring, which is further connected to a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of an aryl aldehyde with a urea derivative under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Phenyl(tetrahydropyrimidin-1(2H)-yl)methanone can be compared with other similar compounds such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydropyrimidine ring but different substituents.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
1,3-diazinan-1-yl(phenyl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(10-5-2-1-3-6-10)13-8-4-7-12-9-13/h1-3,5-6,12H,4,7-9H2 |
InChI 键 |
ROXLAEKZFVVIGD-UHFFFAOYSA-N |
规范 SMILES |
C1CNCN(C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


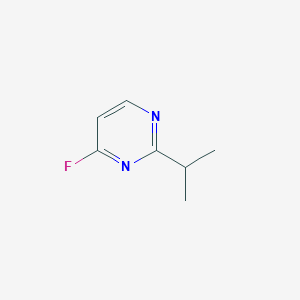
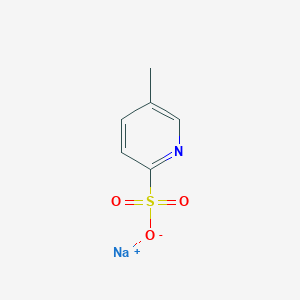

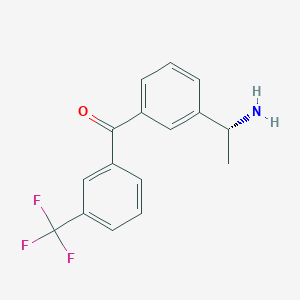

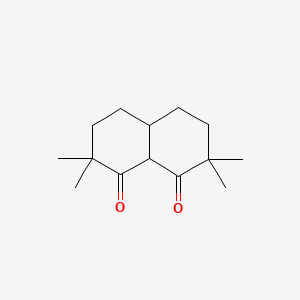

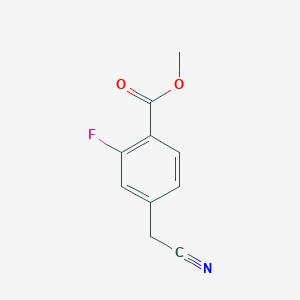
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
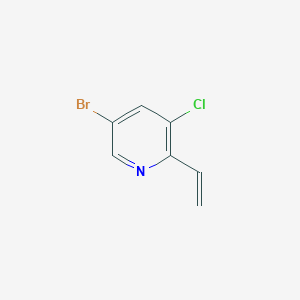
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)

![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
